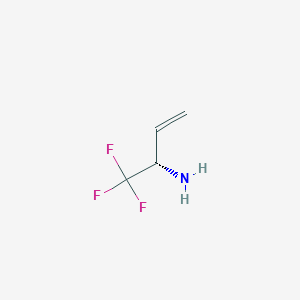

(S)-1,1,1-Trifluorobut-3-en-2-amine

描述

Structure

3D Structure

属性

分子式 |

C4H6F3N |

|---|---|

分子量 |

125.09 g/mol |

IUPAC 名称 |

(2S)-1,1,1-trifluorobut-3-en-2-amine |

InChI |

InChI=1S/C4H6F3N/c1-2-3(8)4(5,6)7/h2-3H,1,8H2/t3-/m0/s1 |

InChI 键 |

ZJWJXQCEGDDRLX-VKHMYHEASA-N |

手性 SMILES |

C=C[C@@H](C(F)(F)F)N |

规范 SMILES |

C=CC(C(F)(F)F)N |

产品来源 |

United States |

Synthetic Methodologies for the Enantioselective Preparation of S 1,1,1 Trifluorobut 3 En 2 Amine

Asymmetric Catalytic Approaches to (S)-1,1,1-Trifluorobut-3-en-2-amine Synthesis

Asymmetric catalysis offers an elegant and atom-economical route to chiral molecules, and various catalytic systems have been explored for the synthesis of α-trifluoromethyl amines. These approaches can be subdivided into metal-catalyzed, organocatalytic, and biocatalytic methods.

Metal-Catalyzed Enantioselective Amination Reactions

Transition metal catalysis provides a powerful toolkit for the formation of carbon-nitrogen bonds. For the synthesis of chiral trifluoromethylated allylic amines, several metal-based catalytic systems have been investigated. These reactions often involve the asymmetric addition of an amine equivalent to a prochiral substrate or the asymmetric functionalization of a trifluoromethyl-containing precursor.

Rhodium and iridium complexes, in particular, have shown promise in asymmetric hydroamination and allylic amination reactions. For instance, rhodium-catalyzed asymmetric intramolecular hydroamination of allenes has been shown to produce chiral N-heterocycles, demonstrating the potential of rhodium catalysts to control stereochemistry in amination reactions. nih.gov While not a direct synthesis of the target molecule, this illustrates the capability of such catalysts. Similarly, iridium-catalyzed allylic amination reactions have been developed for the synthesis of primary allylic amines from allylic alcohols, using sulfamic acid as an ammonia (B1221849) equivalent. acs.org

A significant challenge in the metal-catalyzed synthesis of α-trifluoromethyl amines is the potential for β-fluoride elimination from the organometallic intermediates. However, careful selection of ligands and reaction conditions can suppress this undesired side reaction. For example, copper-catalyzed regioselective hydroamination of 1-trifluoromethylalkenes has been developed, and with the use of a chiral bisphosphine ligand, enantioselective synthesis of α-trifluoromethylamines can be achieved. acs.org

Table 1: Examples of Metal-Catalyzed Asymmetric Synthesis of Chiral Amines

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Rhodium/Chiral Diene | 1-(Trifluoromethyl)alkenes | Chiral 1,1-Difluoroalkenes | ≥95% | acs.org |

| Iridium/(S,S)-f-binaphane | N-H Ketoimines | Chiral Amines | up to 95% | |

| Palladium/Chiral Ligand | Racemic Allylic Esters | Chiral Allylic Amines | up to 97% | thieme-connect.com |

| Ruthenium/Chiral Amino Alcohol | Trifluoromethyl Ketimines | Chiral α-Trifluoromethyl Amines | High | thieme-connect.com |

This table presents examples of metal-catalyzed asymmetric reactions relevant to the synthesis of chiral amines, including those with trifluoromethyl groups. The specific synthesis of this compound via these methods would require adaptation of substrates and conditions.

Organocatalytic Strategies for Asymmetric Construction

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often employing small, chiral organic molecules to induce enantioselectivity. For the synthesis of chiral trifluoromethylated amines, several organocatalytic strategies have been reported.

One notable approach involves the asymmetric isomerization of trifluoromethyl imines catalyzed by a chiral organic catalyst. This method has been shown to produce both aryl and alkyl trifluoromethylated amines with high enantioselectivities. brandeis.edu Another strategy is the asymmetric biomimetic transamination of trifluoromethyl ketones. This reaction, catalyzed by a chiral pyridoxamine, utilizes an amine source to convert trifluoromethyl ketones into the corresponding chiral α-trifluoromethyl amines with excellent yields and enantiomeric excesses. organic-chemistry.orgacs.orgnih.gov This method's success is dependent on the availability of the corresponding ketone, 1,1,1-trifluorobut-3-en-2-one (B8487575).

Furthermore, the development of organocatalytic methods for the synthesis of chiral α-trifluoromethyl allylboronic acids provides an indirect route to the target molecule. acs.org These chiral allylboronic acids can subsequently react with imines to furnish trifluoromethylated homoallylic amines. acs.org

Table 2: Organocatalytic Approaches to Chiral Trifluoromethylated Amines

| Catalyst Type | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Isomerization | Trifluoromethyl Imines | Trifluoromethyl Amines | High | brandeis.edu |

| Chiral Pyridoxamine | Biomimetic Transamination | Trifluoromethyl Ketones | α-Trifluoromethyl Amines | 88-95% | organic-chemistry.orgacs.org |

| BINOL derivative | Asymmetric Homologation | Alkenylboronic Acids | α-CF3 Allylboronic Acids | up to 99% | acs.org |

This table summarizes key organocatalytic methods for the synthesis of chiral trifluoromethylated amines. The applicability to the specific target, this compound, would depend on the synthesis of appropriate precursors.

Biocatalytic Transformations for Chiral Fluorinated Amine Production

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach to chiral synthesis. Transaminases, in particular, have been widely employed for the asymmetric synthesis of chiral amines from the corresponding ketones. nih.gov

The application of ω-transaminases for the synthesis of chiral amines is a well-established industrial process. These enzymes can be engineered to accept a wide range of substrates, including those with bulky or fluorinated substituents. nih.gov A chemoenzymatic approach, combining chemical synthesis of a prochiral ketone with an enzymatic resolution or asymmetric synthesis step, is a powerful strategy. ru.nlchimia.ch For the synthesis of this compound, a key step would be the biocatalytic transamination of 1,1,1-trifluorobut-3-en-2-one.

Another emerging biocatalytic strategy is the use of engineered enzymes for abiological transformations. For instance, engineered variants of cytochrome c552 have been used for the asymmetric N-H carbene insertion to produce enantioenriched α-trifluoromethyl amines. nih.govnih.gov Furthermore, a biocatalytic platform for the synthesis of chiral α-trifluoromethylated organoborons has been developed, which can serve as versatile building blocks. acs.org

Chiral Pool and Auxiliary-Based Syntheses of this compound

In addition to catalytic methods, the synthesis of enantiomerically pure compounds can be achieved by utilizing readily available chiral starting materials from nature (the chiral pool) or by employing a temporary chiral auxiliary to direct the stereochemical outcome of a reaction.

Derivation from Natural Chiral Precursors

The chiral pool refers to the collection of abundant and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. These molecules can be chemically transformed into more complex chiral targets, preserving the initial stereochemistry.

While a direct synthesis of this compound from a natural chiral precursor has not been explicitly reported, this strategy remains a plausible approach. For example, chiral amino acids could potentially serve as starting materials. A synthetic sequence would need to be devised to introduce the trifluoromethyl and vinyl groups at the α-carbon while retaining the desired stereochemistry. This would likely involve multiple synthetic steps, including functional group manipulations and the introduction of the fluorinated and unsaturated moieties. The synthesis of fluorinated amino acids from their non-fluorinated counterparts is a well-explored area of research and could provide a basis for such a synthetic route. acs.org

Diastereoselective Routes Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a robust and widely applied strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

A particularly successful application of this strategy for the synthesis of chiral trifluoromethylated allylic amines involves the use of N-tert-butanesulfinimines. nih.gov In this method, an α,β-unsaturated N-tert-butanesulfinimine undergoes a highly diastereoselective 1,2-addition of a trifluoromethide ion, generated in situ from TMSCF3. nih.gov This reaction affords the corresponding N-sulfinyl trifluoromethylated allylic amines with high diastereoselectivity. The chiral sulfinyl group effectively controls the facial selectivity of the nucleophilic attack. Subsequent removal of the sulfinyl auxiliary under acidic conditions yields the desired chiral primary amine. This method represents one of the first and most direct asymmetric syntheses of trifluoromethylated allylic amines. nih.gov

Table 3: Diastereoselective Synthesis of Trifluoromethylated Allylic Amines using a Chiral Auxiliary

| Chiral Auxiliary | Substrate | Reagent | Product Diastereomeric Ratio | Reference |

| N-tert-butanesulfinimine | α,β-Unsaturated N-tert-butanesulfinimine | TMSCF3, TBAT | High | nih.gov |

This table highlights a key chiral auxiliary-based method for the synthesis of the target structural class of compounds.

Stereoselective Conversion of Prochiral Precursors to this compound

The conversion of prochiral precursors is a direct and effective approach to establish the stereocenter in this compound. This section explores two key methodologies: the asymmetric reduction of imines and oximes, and enantioselective hydroamination and aminoalkylation reactions.

Asymmetric Reduction of Imines and Oximes

The asymmetric reduction of trifluoromethyl-substituted imines is a well-established and common strategy for preparing chiral α-trifluoromethyl amines. nih.gov This method's success often hinges on the stereoisomeric purity of the starting imine, as E and Z isomers can lead to opposite enantiomers of the product. nih.gov

Various catalytic systems have been developed for this transformation. Metal-based catalysts, particularly those using palladium, ruthenium, and iridium, have shown good to high yields and enantioselectivities. acs.org For instance, Pd-catalyzed asymmetric hydrogenations of N-PMP trifluoromethyl imines have achieved enantiomeric excesses (ee) of up to 92%. nih.gov Another approach involves the use of chiral phosphoric acids (CPAs) as organocatalysts, which, in conjunction with a stoichiometric amount of a reducing agent like a benzothiazoline, can effectively reduce α-trifluoromethylated imines. acs.org A notable advancement is the use of a BINOL-derived boro-phosphate catalyst with catecholborane as the hydride source, which provides high yields and excellent enantioselectivities (up to 96% ee) under mild, metal-free conditions. acs.orgacs.org

The isomerization of trifluoromethyl imines catalyzed by chiral organic catalysts, such as cinchona alkaloids, presents another innovative route. nih.govnih.gov This 1,3-proton shift can produce a range of both aromatic and aliphatic chiral trifluoromethylated amines with high enantioselectivity. nih.gov

While the asymmetric reduction of imines is more common, the reduction of oximes also presents a viable, though less explored, pathway. The stereoselective synthesis of oximes themselves can be challenging, often resulting in mixtures of E and Z isomers. nih.gov However, recent developments in photocatalyzed triplet sensitization using visible light allow for the selective formation of Z-oximes, which could open new avenues for the stereoselective synthesis of amines upon reduction. nih.gov

| Catalyst System | Reducing Agent | Substrate Scope | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Pd-catalyst | H₂ | N-PMP trifluoromethyl n-butyl and homobenzyl imines | 89-92% | nih.gov |

| Chiral Phosphoric Acid (CPA) | Benzothiazoline | α-Trifluoromethylated imines | High | acs.org |

| BINOL-derived boro-phosphate | Catecholborane | α-Trifluoromethylated imines | Up to 96% | acs.orgacs.org |

| DHQ-7f (Cinchona alkaloid) | Isomerization (1,3-proton shift) | Aryl and alkyl trifluoromethyl imines | Up to 90% | nih.gov |

Enantioselective Hydroamination and Aminoalkylation Reactions

Enantioselective hydroamination of alkenes represents a highly atom-economical method for the synthesis of chiral amines. For the preparation of α-trifluoromethyl amines, copper-catalyzed regioselective hydroamination of 1-trifluoromethylalkenes has been developed. nih.govacs.orgacs.org This method utilizes hydrosilanes and hydroxylamines, and with the use of a suitable chiral bisphosphine ligand, it can deliver optically active α-trifluoromethylamines with high enantioselectivity. nih.govacs.orgacs.org The choice of ligand is crucial to suppress the undesired β-F elimination from the α-CF3-substituted organocopper intermediate. nih.govacs.org This copper-catalyzed approach is particularly valuable as it can produce alkyl-substituted α-trifluoromethylamines, which are challenging to synthesize by other methods. acs.org

Similarly, cobalt-catalyzed asymmetric hydroamination of arylalkenes with secondary amines has been shown to be an effective method for accessing α-chiral tertiary amines. researchgate.net While not directly applied to trifluoromethylated alkenes in the provided sources, this strategy holds potential for the synthesis of this compound.

Aminoalkylation reactions, specifically the addition of carbon-based nucleophiles to trifluoromethyl imines, are another important strategy. nih.gov The addition of diorganozinc reagents to aryl CF3 imines has been reported, providing a direct route to α-trifluoromethylamines bearing an alkyl group at the stereogenic center. nih.gov

Advanced Synthetic Strategies Involving Fluorine Introduction in this compound Frameworks

These strategies involve the introduction of the trifluoromethyl group onto a pre-existing chiral scaffold, offering alternative and sometimes more flexible routes to the target molecule.

Stereocontrolled Functionalization for Trifluoromethyl Group Incorporation

This approach relies on the use of chiral auxiliaries to direct the stereochemical outcome of a reaction that incorporates the trifluoromethyl group. Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to control the stereoselectivity of subsequent reactions. wikipedia.org

A common strategy involves the nucleophilic addition to imines bearing a chiral auxiliary at the nitrogen atom. nih.gov For example, pseudoephedrine and the more recently developed pseudoephenamine can be used as chiral auxiliaries. wikipedia.orgnih.govharvard.edu Amides derived from these auxiliaries can undergo diastereoselective alkylation reactions. nih.govharvard.edu The α-proton of the carbonyl compound is deprotonated to form an enolate, and the subsequent reaction with an electrophile is directed by the chiral auxiliary. wikipedia.org After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product. wikipedia.org

Another method involves the stereoselective opening of oxiranes. A stereocontrolled protocol for the synthesis of highly functionalized fluorinated scaffolds has been developed through the fluoride (B91410) opening of oxiranes derived from unsaturated cyclic β-amino acid derivatives. nih.gov This demonstrates the principle of incorporating fluorine into a stereodefined framework.

| Chiral Auxiliary | Application | Key Features | Reference |

|---|---|---|---|

| Pseudoephedrine | Diastereoselective alkylation of amides | Directs the configuration of the addition compound. | wikipedia.org |

| Pseudoephenamine | Diastereoselective alkylation of amides | Often provides higher diastereoselectivities than pseudoephedrine, especially for forming quaternary centers. Amide derivatives are often crystalline. | nih.govharvard.edu |

| (R)-trichickenfootphos | Stereoselective hydrogenation | Used as a ligand with a Rhodium catalyst for the synthesis of β-trifluoromethyl α-amino acids. | scilit.com |

Process Optimization and Scale-Up Considerations for Academic Production of this compound

The transition from a laboratory-scale synthesis to a larger, academic-level production of this compound requires careful consideration of several factors to ensure efficiency, safety, and reproducibility.

One of the primary considerations is the choice of the synthetic route. For scale-up, methods that utilize readily available and inexpensive starting materials and reagents are preferred. Catalytic methods, especially those with high turnover numbers and enantioselectivities, are generally more scalable than stoichiometric approaches. For instance, the organocatalytic isomerization of allylic amines followed by a diastereoselective reduction has been successfully demonstrated on a gram scale, highlighting its potential for larger-scale synthesis. nih.govacs.orgresearchgate.net

The operational simplicity of the procedure is also crucial. One-pot reactions, which minimize the number of workup and purification steps, are highly desirable for scale-up. An example is the one-pot synthesis of trifluoromethylated amines from secondary amines using (Me4N)SCF3 and AgF, which proceeds at room temperature and is highly selective. nih.gov

Purification of the final product and intermediates is another key aspect. The use of chiral auxiliaries that lead to crystalline derivatives, such as pseudoephenamine, can facilitate purification by crystallization, which is often more scalable than chromatographic methods. nih.govharvard.edu

Finally, safety considerations are paramount, especially when dealing with potentially hazardous reagents or reaction conditions. For example, while pressure hydrogenation is a common reduction method, it requires specialized equipment and careful handling. rsc.org Alternative methods like asymmetric transfer hydrogenation, which use organic molecules as the hydrogen source, may be more convenient and safer for academic scale-up. rsc.org

Reactivity and Stereoselective Transformations of S 1,1,1 Trifluorobut 3 En 2 Amine

Reactions Involving the Amine Functionality of (S)-1,1,1-Trifluorobut-3-en-2-amine

The primary amine group in this compound is a key site for nucleophilic reactions, enabling the introduction of a wide array of substituents.

Nucleophilic Acylation and Alkylation Reactions

The amine group readily undergoes nucleophilic acylation when treated with acylating agents such as acid chlorides or anhydrides. masterorganicchemistry.com This reaction proceeds via a nucleophilic addition-elimination mechanism to form the corresponding amide. masterorganicchemistry.com For instance, the reaction with an acid chloride involves the attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion. masterorganicchemistry.com

Alkylation of the amine can be achieved using alkyl halides. However, direct alkylation often leads to a mixture of mono- and di-alkylated products, making it a less controlled method for synthesizing secondary amines. masterorganicchemistry.com

Imination and Reductive Amination Processes

The amine functionality can react with aldehydes and ketones to form imines. This reaction is typically reversible and is often driven to completion by the removal of water.

A more versatile and widely used method is reductive amination. masterorganicchemistry.com This one-pot procedure involves the formation of an imine from the amine and a carbonyl compound, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Reductive amination offers excellent control over the degree of alkylation, preventing the formation of over-alkylated products. masterorganicchemistry.com For example, reacting this compound with an aldehyde in the presence of a suitable reducing agent will yield a secondary amine. masterorganicchemistry.com This method is highly versatile for installing various alkyl groups. masterorganicchemistry.com

The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to accelerate reductive amination reactions with sodium borohydride, often leading to high yields in short reaction times without the need for a catalyst. organic-chemistry.org

Amine Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the amine group to prevent it from reacting with certain reagents. organic-chemistry.orgsigmaaldrich.com Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). tcichemicals.commasterorganicchemistry.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. masterorganicchemistry.comfishersci.co.uk Deprotection is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uksigmaaldrich.com The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl) and is typically removed by catalytic hydrogenation. masterorganicchemistry.com The Fmoc group is base-labile and is removed using a secondary amine like piperidine. tcichemicals.commasterorganicchemistry.com The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions needed for its removal, allowing for orthogonal protection strategies where one protecting group can be removed selectively in the presence of another. organic-chemistry.orgwikipedia.org

Table 1: Common Protecting Groups for Amines and Their Deprotection Conditions

| Protecting Group | Reagent for Protection | Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) masterorganicchemistry.comfishersci.co.uk |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., Pd/C, H₂) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc chloride (Fmoc-Cl) | Piperidine tcichemicals.commasterorganicchemistry.com |

| Benzyl (Bn) | Benzyl bromide or chloride | Catalytic hydrogenolysis fishersci.co.uk |

| Allyloxycarbonyl (Alloc) | Allyl chloroformate | Palladium catalysis tcichemicals.com |

| 2,2,2-Trichloroethoxycarbonyl (Troc) | 2,2,2-Trichloroethyl chloroformate | Zinc powder or electrolysis tcichemicals.com |

| 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) | Teoc-Cl | Fluoride (B91410) ion sources (e.g., TBAF) tcichemicals.com |

| Trityl (Tr) | Trityl chloride | Acidic hydrolysis tcichemicals.com |

Reactions Involving the Allylic Moiety of this compound

The vinyl group in this compound provides another site for chemical modification, particularly through reduction reactions.

Enantioselective Hydrogenation and Reduction of the Alkene

The double bond in the allylic moiety can be reduced to a single bond through hydrogenation. This transformation converts the but-3-enyl group into a butyl group. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is a common method for this reduction.

While the hydrogenation of the alkene itself does not introduce a new stereocenter, the presence of the trifluoromethyl group and the adjacent chiral center can influence the diastereoselectivity of reactions at the double bond if it were to be functionalized further. For instance, reactions that add a new substituent to the double bond could potentially lead to the formation of diastereomers. However, for a simple reduction to the saturated alkane, this is not a concern.

It is also possible to achieve the reduction of the alkene through other methods, such as diimide reduction, which can sometimes offer different chemoselectivity compared to catalytic hydrogenation.

Table 2: Summary of Key Reactions of this compound

| Reaction Type | Reagents | Functional Group Transformed | Product Type |

|---|---|---|---|

| Nucleophilic Acylation | Acid chloride, Anhydride | Amine | Amide |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN/NaBH(OAc)₃ | Amine | Secondary/Tertiary Amine |

| Amine Protection (Boc) | Boc₂O | Amine | Boc-protected amine |

| Amine Deprotection (Boc) | TFA, HCl | Boc-protected amine | Amine |

| Alkene Hydrogenation | H₂, Pd/C | Alkene | Saturated amine |

Stereocontrolled Epoxidation and Dihydroxylation Reactions

The alkene functionality in this compound is a key site for functionalization through oxidation reactions such as epoxidation and dihydroxylation. The stereochemical outcome of these reactions is influenced by the existing chiral center and the electronic nature of the trifluoromethyl group.

Epoxidation: The epoxidation of allylic amines can be directed by the amino group, proceeding with high diastereoselectivity. rsc.org For this compound, particularly in its N-protected forms (e.g., as a carbamate (B1207046) or amide), the directing effect of the adjacent chiral center is expected to guide the epoxidizing agent to one face of the alkene. While direct epoxidation examples on this specific substrate are not prevalent in the literature, related transformations highlight the potential pathways. A notable method involves the visible-light-driven trifluoromethylation of allylic amines using CF₃I and a ruthenium photocatalyst, which proceeds via a radical mechanism to generate trifluoromethyl-substituted aziridines, structural analogues of epoxides. nih.gov This suggests that radical-based approaches can be effective for the cyclization of such substrates. nih.gov In conventional epoxidations using peroxy acids like m-CPBA, the stereoselectivity is often governed by the Henbest model or Felkin-Anh models, depending on the presence and nature of the N-protecting group and its ability to engage in hydrogen bonding. rsc.orgmdpi.com

Dihydroxylation: The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for converting alkenes into vicinal diols with high enantioselectivity and stereospecificity, producing cis-1,2-diols. researchgate.netorganicreactions.orgwikipedia.org This reaction is tolerant of a wide array of functional groups and its stereochemical outcome is predictably controlled by the choice of chiral ligand (AD-mix-α or AD-mix-β). wikipedia.orgacsgcipr.org The electron-withdrawing trifluoromethyl group in this compound deactivates the double bond, which can affect reaction rates. However, the Sharpless dihydroxylation is known to be effective on electron-poor olefins. The reaction typically occurs at the more electron-rich double bond in a polyene system. wikipedia.org For the target amine, the reaction would yield (S)-1-amino-1,1,1-trifluorobutane-3,4-diol, with the stereochemistry of the two new hydroxyl groups being dictated by the chosen AD-mix ligand. The inherent chirality at C2 can either enhance or diminish the diastereoselectivity imposed by the chiral ligand.

Hydroboration, Hydrometalation, and Related Additions

Hydroboration-oxidation of the alkene in this compound provides a route to trifluoromethylated amino alcohols. The regioselectivity of the hydroboration is strongly influenced by the electronic and steric effects of the trifluoromethyl group.

The powerful electron-withdrawing nature of the CF₃ group dictates that the boron atom will selectively add to the terminal carbon (C4) of the double bond, placing the hydrogen at the C3 position (anti-Markovnikov addition). This regioselectivity is a well-established principle in the hydroboration of electron-deficient alkenes.

The stereoselectivity of the addition will be controlled by the existing stereocenter at C2. This 1,3-stereoinduction would proceed through a chair-like six-membered transition state, where the substituents preferentially occupy equatorial positions to minimize steric strain. The approach of the borane (B79455) reagent would be directed to the less hindered face of the alkene, leading to a specific diastereomer of the resulting organoborane intermediate. Subsequent oxidation with hydrogen peroxide and a base would then yield the corresponding trifluoromethylated 1,3-amino alcohol with retention of configuration at the newly formed stereocenter.

Cross-Coupling Reactions at the Alkene Moiety

The vinyl group of this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of more complex structures. The reactivity in these transformations is modulated by the adjacent trifluoromethylated stereocenter.

Mizoroki-Heck Reaction: The Mizoroki-Heck reaction allows for the arylation or vinylation of the terminal position of the alkene. youtube.com Importantly, this reaction has been successfully applied to free, unprotected primary, secondary, and tertiary allylamines using aryl iodides. rsc.org This suggests that this compound could directly couple with various aryl or vinyl halides without the need for an N-protecting group, typically yielding the (E)-isomer as the major product due to steric considerations in the transition state. youtube.comrsc.org A related domino Heck coupling approach has been developed for the synthesis of β-trifluoromethylstyrenes, avoiding the use of gaseous reagents. nih.gov Furthermore, photocatalytic Heck-type alkylations have been shown to produce amido-substituted (E)-α-trifluoromethyl allylamines stereoselectively. rsc.org

Suzuki-Miyaura Coupling: While the direct Suzuki-Miyaura coupling of the alkene is not typical, the molecule can be functionalized to participate in such reactions. For instance, hydroboration of the terminal alkene would generate an organoborane species that could subsequently undergo a Suzuki-Miyaura coupling with aryl, heteroaryl, or vinyl halides. This hydroboration-coupling sequence provides a powerful method for chain extension. researchgate.net Alternatively, if the target amine were modified to contain a leaving group (like a triflate) elsewhere in the molecule, the alkene moiety could be converted into an alkenyl boronate ester, which could then couple with aryl triflates, including 3-pyridyl triflates. nih.gov

The table below summarizes representative cross-coupling reactions applicable to the alkene moiety.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Mizoroki-Heck | Aryl/Vinyl Halide (e.g., Ar-I) | Pd Catalyst (e.g., Pd(OAc)₂) | (E)-Aryl/Vinyl Substituted Allylic Amine | Compatible with free amines; generally high E-selectivity. | rsc.org |

| Domino Heck | Iodoarenes + 1-Iodo-3,3,3-trifluoropropane | Pd(OAc)₂ / PPh₃ | β-Trifluoromethylstyrene derivatives | Avoids gaseous trifluoropropene. | nih.gov |

| Suzuki-Miyaura (via boronate) | Aryl/Vinyl Halide or Triflate | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | Coupled product with new C-C bond | Requires prior conversion of alkene to boronate. | researchgate.netnih.gov |

Olefin Metathesis and Related Olefin Transformations

Olefin metathesis is a powerful C-C bond-forming reaction that can be applied to the alkene moiety of this compound, typically after N-protection. nih.gov Electron-rich amines can be challenging substrates for ruthenium-based metathesis catalysts, often requiring protection or the use of ammonium (B1175870) salts to prevent catalyst deactivation. nih.gov

Ring-Closing Metathesis (RCM): If this compound is incorporated into a diene substrate, RCM can be used to construct nitrogen-containing heterocycles. For example, acylation of the amine with an unsaturated acid chloride (e.g., 4-pentenoyl chloride) would generate a diene precursor suitable for RCM. Treatment with a Grubbs-type catalyst would then yield a trifluoromethyl-substituted dehydropiperidinone. Indeed, CF₃-containing N-tethered amines have been successfully cyclized using Grubbs catalysts to afford dehydropiperidine derivatives in excellent yields. nih.gov

Cross-Metathesis (CM): The terminal alkene can participate in cross-metathesis with other olefins to generate new, more complex trifluoromethylated allylic amines. illinois.edu The success of CM reactions depends on the relative reactivity of the coupling partners. The reaction is thermodynamically controlled, often driven forward by the release of volatile ethylene. illinois.edu To achieve high selectivity for the desired cross-product over homodimers, careful selection of the catalyst and reaction partner is necessary. For substrates containing sensitive functional groups like amines, temporary protection strategies, such as in-situ borylation, can facilitate the reaction. escholarship.org

The table below shows examples of olefin metathesis reactions relevant to trifluoromethylated allylic amines.

| Reaction Type | Substrate Type | Catalyst (Typical) | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | CF₃-containing N-tethered diene | Grubbs Catalyst | CF₃-containing dehydropiperidine | Excellent | nih.gov |

| Ring-Closing Enyne Metathesis | Prochiral 4-(allyloxy)hepta-1,6-diynes | Grubbs 1st Gen. + Ethene | Racemic 3,6-dihydro-2H-pyrans | Good | beilstein-journals.org |

| Cross-Metathesis (CM) | N-protected allylic amine + olefin | Grubbs or Hoveyda-Grubbs Catalyst | Substituted allylic amine | Variable | illinois.edu |

Remote Stereocontrol and Induction in Transformations of this compound

The stereogenic center at the C2 position of this compound exerts significant influence on the stereochemical outcome of reactions occurring at the C3-C4 double bond, an example of 1,3-stereoinduction. This remote stereocontrol is crucial for the synthesis of complex molecules with multiple, non-adjacent chiral centers.

A compelling demonstration of this principle is the base-catalyzed stereospecific isomerization of α-chiral γ-trifluoromethylated allylic amines. nih.gov In this process, the chirality is effectively transferred from the Cα (C2 in the target molecule) to the Cγ (C4) position. The reaction proceeds through a tight-ion-pair intermediate, allowing for the synthesis of α,γ-chiral primary amines with high stereofidelity. A subsequent diastereoselective reduction of the resulting imine/enamine mixture can lead to γ-trifluoromethylated aliphatic amines with two non-contiguous stereogenic centers in high yields and selectivities. nih.gov This method highlights a powerful strategy for leveraging the initial stereocenter to install a new one remotely. nih.gov

This principle of 1,3-induction is also at play in the addition reactions discussed previously, such as epoxidation, dihydroxylation, and hydroboration. The chiral environment established by the C2 stereocenter and its substituents (H, NH₂, CF₃) dictates the facial selectivity of the approaching reagent, leading to the preferential formation of one diastereomer. The development of methods to construct 1,3-stereocenters, especially those containing different types of chirality like a point center and axial chirality, remains a significant challenge, underscoring the value of substrates like the title compound. nih.gov

Influence of the Trifluoromethyl Group on the Reactivity Profile of this compound

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence profoundly influences the reactivity of this compound. nih.gov This influence stems from strong inductive effects and alters the properties of both the amine and the alkene moieties.

Effects on the Amine Group:

Basicity: The CF₃ group significantly reduces the electron density on the nitrogen atom, thereby decreasing the basicity (pKa) of the amine compared to its non-fluorinated analogue. This reduced basicity can be advantageous in certain biological contexts, improving bioavailability by ensuring the amine is less likely to be protonated at physiological pH. acs.org

Nucleophilicity: The nucleophilicity of the amine is also diminished, which can affect the rates of N-alkylation and N-acylation reactions.

Stability: While N-CF₃ amines can be prone to hydrolysis, the C-CF₃ bond in the title compound is highly stable. nih.gov

Effects on the Alkene Moiety:

Electronic Nature: The electron-withdrawing CF₃ group deactivates the C=C double bond towards electrophilic attack. Reactions such as addition of electrophiles (e.g., halogens, acids) will be slower compared to unactivated alkenes. acs.org

Regioselectivity: In addition reactions, the CF₃ group acts as a strong directing group. For example, in radical additions, the incoming radical will add to the terminal C4 position to generate a more stable radical at C3, which is alpha to the amine and beta to the CF₃ group. In hydroboration, the boron adds to the C4 position.

Electrophilicity: The deactivation of the double bond can enhance its reactivity in reactions where it acts as a Michael acceptor or as a component in cycloadditions with electron-rich partners.

Cascade and Multi-Component Reactions Featuring this compound

The dual functionality of this compound makes it an excellent substrate for cascade and multi-component reactions, where multiple bonds are formed in a single operation, rapidly building molecular complexity.

Pauson-Khand Reaction (PKR): The Pauson-Khand reaction is a formal [2+2+1] cycloaddition between an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt complex, to form a cyclopentenone. wikipedia.orgorganic-chemistry.org The alkene moiety of the title amine (or its N-protected derivatives) can participate in this reaction. In an intramolecular PKR, if the nitrogen atom is tethered to an alkyne (forming an enyne), the reaction can produce trifluoromethyl-containing bicyclic nitrogen heterocycles. nih.govbeilstein-journals.org The PKR of fluorinated alkynes has been shown to be highly regioselective. mdpi.com The reaction of trifluoromethyl-substituted allylic substrates has been reported, yielding the corresponding cyclized products, demonstrating the feasibility of using such building blocks in this powerful transformation. nih.govbeilstein-journals.org

Multi-Component Reactions (MCRs): The amine and alkene functionalities can participate sequentially in multi-component reactions. For example, a three-component cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols has been developed to synthesize bicyclic γ-lactams. mdpi.com While not using the title compound directly, this demonstrates a strategy where an amino alcohol (which could be derived from the title compound via dihydroxylation or hydroboration-oxidation) can be a key component in an MCR to build complex, fluorinated heterocyclic scaffolds. mdpi.com Similarly, the synthesis of β-amino-α-trifluoromethyl alcohols can be achieved via a multi-step, one-pot Petasis reaction, showcasing another MCR approach to related structures. nih.gov

Applications of S 1,1,1 Trifluorobut 3 En 2 Amine As a Chiral Building Block

Synthesis of Complex Chiral Fluorinated Compounds

The reactivity of the amine and the vinyl group in (S)-1,1,1-trifluorobut-3-en-2-amine, coupled with the influence of the chiral trifluoromethylated center, allows for its use in the stereoselective synthesis of various complex structures.

The amine functionality of this compound serves as a key handle for the construction of nitrogen-containing heterocycles. For instance, it can be envisioned as a precursor for the synthesis of trifluoromethyl-substituted pyrrolidines, which are important structural motifs in many biologically active compounds. While direct examples using the title compound are not extensively documented, related methodologies highlight its potential. For example, the diastereoselective 1,3-dipolar cycloaddition of azomethine ylides with activated alkenes is a powerful method for pyrrolidine (B122466) synthesis. A plausible route could involve the in-situ formation of an imine from this compound, which then participates in a [3+2] cycloaddition reaction.

Research on related trifluoroethyl amine-derived isatin (B1672199) ketimines has demonstrated their utility in DBU-catalyzed diastereoselective 1,3-dipolar cycloadditions with chalcones to produce highly substituted spirooxindoles containing a trifluoromethylated pyrrolidine ring with excellent diastereoselectivities. rsc.org Another study showcased a metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with cyclopentene-1,3-diones, leading to tetracyclic spirooxindoles with good yields and high diastereoselectivity. researchgate.netnih.gov These examples underscore the potential of using the vinyl group in this compound as a dipolarophile in similar cycloaddition strategies to access novel trifluoromethylated heterocyclic systems.

Table 1: Examples of Heterocycle Synthesis using Trifluoromethylated Amine Derivatives

| Reactants | Catalyst/Conditions | Product | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|---|

| Trifluoroethyl amine-derived isatin ketimines, Chalcones | DBU | 5′-CF₃-substituted 3,2′-pyrrolidinyl spirooxindoles | >99:1 | up to 89% | rsc.org |

Chiral trifluoromethylated amino acids are of significant interest for the development of peptides with enhanced stability and biological activity. The structure of this compound makes it an attractive precursor for γ-trifluoromethylated amino acids. The vinyl group can be subjected to various transformations, such as oxidation or hydroformylation, to introduce the carboxylic acid functionality.

A related approach involves the stereospecific isomerization of α-chiral allylic amines to generate γ-chiral enamines, which can then be converted to the corresponding amino acids. acs.org This strategy, when applied to trifluoromethylated allylic amines, provides a route to α,γ-chiral trifluoromethylated amines. acs.org While not a direct use of the title compound, it highlights a potential pathway for its conversion to valuable amino acid derivatives.

The development of peptidomimetics often involves the incorporation of non-natural amino acids to modulate the conformational properties and biological activity of peptides. The trifluoromethyl group can act as a non-basic surrogate for an amide bond, making trifluoromethylated amines valuable in peptidomimetic design. nih.gov

The vinyl group of this compound can participate in various cycloaddition reactions to form fluorinated carbocyclic systems. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a six-membered ring containing a trifluoromethylated stereocenter. While specific examples utilizing the title compound are scarce, the general reactivity of vinyl groups in such transformations is well-established.

Furthermore, the synthesis of trifluoromethyl-containing carbocyclic nucleoside analogues has been reported, where a trifluoromethylated sugar precursor is glycosylated with a nucleobase. nih.gov This suggests the potential for using this compound or its derivatives in the synthesis of novel carbocyclic structures with potential biological activity. The diastereoselective synthesis of multisubstituted cyclobutanes has been achieved through the cycloaddition of bicyclo[1.1.0]butanes with various reagents, showcasing a modern approach to carbocycle formation that could potentially be adapted for fluorinated systems. rsc.org

Precursor for Advanced Organic Materials and Speciality Chemicals Research

The dual functionality of this compound, possessing both a reactive amine group and a vinyl group, alongside its inherent chirality and trifluoromethyl moiety, makes it a theoretically valuable monomer in the synthesis of advanced polymers and specialty chemicals. The incorporation of fluorinated chiral synthons is a growing area of interest in materials science. cyu.fr

Research into fluorinated polymers has demonstrated that the inclusion of trifluoromethyl groups can lead to materials with unique characteristics, such as enhanced thermal stability, chemical resistance, and specific optical properties. tandfonline.comnasa.gov For instance, trifluoromethyl-substituted polymers are explored for applications including low dielectric materials in electronics and as thermal control coatings. nasa.gov While direct polymerization of this compound is not extensively documented in publicly available research, its structure suggests potential as a monomer for creating chiral polymers. Chiral polymers are at the forefront of research for applications in enantioselective separation, asymmetric catalysis, and molecular recognition. magtech.com.cn

The synthesis of chiral polyimides, for example, often involves the use of chiral diamines. magtech.com.cn The amine functionality of this compound could, in principle, allow for its incorporation into polyamide or polyimide backbones. The pendant trifluoromethylated chiral center would then impart specific properties to the resulting polymer. The vinyl group also presents opportunities for polymerization or post-polymerization modification.

The development of specialty chemicals, such as fluorinated liquid crystals, also benefits from chiral fluorinated building blocks. tandfonline.com The introduction of chirality can influence the mesomorphic properties of these materials, which are critical for applications like advanced liquid crystal displays (LCDs). tandfonline.com

Development of Analytical Probes and Research Reagents Based on this compound

The unique stereoelectronic properties of this compound make it an attractive candidate for the development of specialized analytical probes and research reagents, particularly for chiral recognition. Chiral recognition is a fundamental process in biology and chemistry, and the development of sensors that can distinguish between enantiomers is of significant importance. mdpi.comregistech.com

Fluorinated compounds are increasingly being used in the design of analytical probes. For example, fluorinated diaminocyclopentanes have been investigated as chiral sensitive NMR probes for studying the structure of RNA. nih.gov The fluorine atom provides a distinct signal in ¹⁹F NMR spectroscopy, which can be sensitive to the chiral environment. nih.gov Similarly, chiral fluorescent probes are being developed for the enantioselective recognition of biologically important molecules like amino acids. researchgate.netnih.gov

This compound could serve as a foundational element for such probes. Its primary amine group can be readily functionalized to attach chromophores, fluorophores, or other reporter groups. The chiral center, with its electron-withdrawing trifluoromethyl group, can play a crucial role in establishing the necessary three-point interactions for effective chiral recognition of a target analyte. registech.com The development of chiral sensors based on porphyrinoids and other complex structures often relies on the incorporation of smaller chiral molecules to create the enantioselective binding pocket. mdpi.comnih.gov

While specific research detailing the integration of this compound into analytical probes is not widely reported, the principles of probe design and the known utility of chiral fluorinated molecules suggest its potential in this area. cyu.frrsc.org Its application could lead to the creation of novel reagents for high-throughput screening of enantiomeric excess, in bioimaging, or as chiral selectors in separation science. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for S 1,1,1 Trifluorobut 3 En 2 Amine and Its Derivatives

Elucidation of Conformational Landscapes and Stereoelectronic Effects

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the conformational landscape of (S)-1,1,1-Trifluorobut-3-en-2-amine. The vibrational modes of the molecule are sensitive to the electronic environment and spatial arrangement of its constituent atoms.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its primary functional groups: the amine (NH₂), the carbon-carbon double bond (C=C), and the trifluoromethyl (CF₃) group.

Amine Group (NH₂) Vibrations: The primary amine will give rise to characteristic N-H stretching vibrations in the region of 3400-3250 cm⁻¹ in the IR spectrum. Typically, primary amines show two bands in this region: an asymmetric and a symmetric stretching mode. The N-H bending vibration (scissoring) is expected to appear in the 1650-1580 cm⁻¹ range. A broad N-H wagging band may also be observed in the 910-665 cm⁻¹ region.

Alkenyl Group (C=C and C-H) Vibrations: The C=C stretching vibration of the vinyl group will produce a band around 1645 cm⁻¹. The C-H stretching vibrations of the =CH₂ and =CH- groups are anticipated to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Out-of-plane (OOP) C-H bending vibrations are also characteristic and are expected in the 1000-800 cm⁻¹ region.

Trifluoromethyl Group (CF₃) Vibrations: The C-F stretching vibrations of the CF₃ group are known to be very strong in the IR spectrum and typically appear in the 1400-1000 cm⁻¹ region. Due to the three C-F bonds, multiple strong absorption bands are expected, which can sometimes overlap with other vibrations in the fingerprint region.

C-N Stretching Vibration: The C-N stretching of this aliphatic amine is expected to be in the 1250-1020 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy is particularly useful. While the polar N-H and C-F bonds will exhibit strong IR absorptions, the less polar C=C bond of the allyl group may show a stronger signal in the Raman spectrum.

Conformational insights can be gleaned from subtle shifts in vibrational frequencies. The rotational isomers (conformers) around the C-C and C-N single bonds can lead to the appearance of different bands or shoulders on existing bands, especially at low temperatures. Computational studies can aid in assigning these bands to specific conformers.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Amine (N-H) | Asymmetric Stretch | ~3380 (medium) | Weak |

| Amine (N-H) | Symmetric Stretch | ~3310 (medium) | Weak |

| Amine (N-H) | Bending (Scissoring) | ~1620 (medium) | Weak |

| Alkene (=C-H) | Stretch | ~3080 (medium) | Medium |

| Alkene (C=C) | Stretch | ~1645 (weak) | Strong |

| Alkyl (C-H) | Stretch | ~2980 (medium) | Medium |

| Trifluoromethyl (C-F) | Asymmetric Stretch | ~1280 (very strong) | Weak |

| Trifluoromethyl (C-F) | Symmetric Stretch | ~1150 (very strong) | Medium |

| Carbon-Nitrogen (C-N) | Stretch | ~1100 (medium) | Weak |

Note: These are predicted values based on characteristic group frequencies. Actual values may vary.

Mass Spectrometric Techniques for Mechanistic Studies and Derivatization Analysis

Mass spectrometry (MS) is a cornerstone for the analysis of this compound and its derivatives, providing crucial information on molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation in Complex Reactions

High-resolution mass spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of this compound and its reaction products. With its ability to measure mass-to-charge ratios (m/z) to several decimal places, HRMS can distinguish between ions of the same nominal mass but different elemental formulas.

For this compound (C₄H₆F₃N), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This allows for its unambiguous identification in a complex reaction mixture, differentiating it from potential isobaric impurities or byproducts. For instance, in derivatization reactions, HRMS can confirm the successful addition of a protecting group or another moiety by matching the experimental exact mass of the product to its calculated theoretical mass.

Table 2: Theoretical Exact Masses for this compound and a Potential Derivative

| Compound | Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

|---|---|---|---|

| This compound | C₄H₆F₃N | [M+H]⁺ | 126.0525 |

| N-acetyl-(S)-1,1,1-Trifluorobut-3-en-2-amine | C₆H₈F₃NO | [M+H]⁺ | 168.0631 |

Calculations are based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation pathways are dictated by the relative stabilities of the resulting carbocations and neutral losses.

Key fragmentation pathways for the [M+H]⁺ ion of this compound are predicted to involve:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amines is the loss of a neutral ammonia molecule, which would result in a fragment ion corresponding to [M+H - NH₃]⁺.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines. This would lead to the loss of a vinyl radical (•CH=CH₂) or a trifluoromethyl radical (•CF₃). The cleavage that results in the most stable carbocation will be favored.

Loss of Trifluoromethyl Radical (•CF₃): The C-C bond adjacent to the trifluoromethyl group is susceptible to cleavage, leading to the loss of a trifluoromethyl radical.

Rearrangements: Hydrogen rearrangements followed by fragmentation can also occur, leading to more complex fragmentation patterns.

By analyzing the m/z values of the product ions, the fragmentation pathways can be elucidated, providing confident structural confirmation of the parent molecule and its derivatives.

Table 3: Predicted Key MS/MS Fragments for Protonated this compound ([M+H]⁺ = 126.0525)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 126.0525 | NH₃ | 109.0440 | [C₄H₅F₃]⁺ |

| 126.0525 | •CF₃ | 57.0549 | [C₂H₆N]⁺ |

| 126.0525 | •CH=CH₂ | 99.0449 | [C₂H₄F₃N]⁺ |

These are predicted fragmentation pathways and the relative abundances of the fragments would depend on the collision energy.

Spectroscopic Probes for Reaction Monitoring and Kinetic Studies of this compound Transformations

In-situ spectroscopic techniques, such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, are powerful for real-time monitoring of chemical reactions involving this compound. These methods allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis.

For instance, the isomerization of the allylic amine to the corresponding enamine can be monitored by observing the disappearance of the characteristic vibrational bands of the allyl group and the appearance of new bands associated with the enamine functionality. The kinetics of the reaction can be determined by plotting the concentration of the reactant or product, as inferred from the intensity of its characteristic spectroscopic signal, as a function of time.

Table 4: Application of Spectroscopic Probes for Monitoring a Hypothetical Isomerization of this compound

| Reaction Species | Spectroscopic Feature to Monitor (IR) | Expected Change Over Time | Kinetic Information Gained |

|---|---|---|---|

| This compound (Reactant) | C=C stretch (~1645 cm⁻¹) | Decrease in intensity | Rate of consumption |

| Enamine Intermediate | C=N stretch (~1650 cm⁻¹) | Increase and then decrease in intensity | Formation and consumption rates |

| Isomerized Product | C=C stretch of enamine (~1600 cm⁻¹) | Increase in intensity | Rate of formation |

The specific wavenumbers and changes will depend on the exact nature of the transformation.

By employing these advanced spectroscopic and mass spectrometric methodologies, a comprehensive understanding of the structure, purity, and reactivity of this compound and its derivatives can be achieved, which is crucial for its effective utilization in synthetic chemistry.

Theoretical and Computational Investigations of S 1,1,1 Trifluorobut 3 En 2 Amine

Quantum Chemical Studies on Electronic Structure and Bonding Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of (S)-1,1,1-Trifluorobut-3-en-2-amine. The trifluoromethyl (-CF3) group, being strongly electron-withdrawing, profoundly influences the electron distribution across the molecule. nih.gov This effect is primarily inductive, pulling electron density away from the adjacent carbon atom (C2).

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals key aspects of the molecule's reactivity. The HOMO is typically localized on the nitrogen atom of the amine and the C=C double bond, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered around the σ* orbitals of the C-F bonds and the π* orbital of the vinyl group, suggesting susceptibility to nucleophilic attack or radical addition at these positions.

The strong electronegativity of fluorine atoms also affects bond lengths and angles. The C-F bonds are highly polarized, and the C-C bond between the trifluoromethyl group and the chiral center is strengthened. Calculated Mulliken or Natural Bond Orbital (NBO) charges show a significant positive charge on the carbon atom of the CF3 group and negative charges on the fluorine atoms, while the nitrogen atom retains a partial negative charge, albeit reduced by the influence of the adjacent electron-withdrawing group.

| Parameter | Calculated Value | Method/Basis Set |

| HOMO Energy | -9.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | 1.2 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 10.7 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.5 D | B3LYP/6-311+G(d,p) |

| NBO Charge on N | -0.85 e | B3LYP/6-311+G(d,p) |

| NBO Charge on C2 | +0.25 e | B3LYP/6-311+G(d,p) |

| NBO Charge on C1 | +0.90 e | B3LYP/6-311+G(d,p) |

Conformational Analysis and Energy Minima Identification

The rotational freedom around the C2-C3 single bond in this compound leads to multiple possible conformations. Computational conformational analysis is crucial for identifying the most stable geometries (energy minima) and understanding the energy barriers between them. rsc.orgacs.org

Potential energy surface scans, performed by systematically rotating the dihedral angles, can identify several low-energy conformers. The relative stability of these conformers is governed by a balance of steric hindrance between the bulky trifluoromethyl group and the vinyl group, as well as intramolecular hydrogen bonding and other noncovalent interactions. nih.gov The most stable conformers are those that minimize steric repulsion. For instance, a staggered conformation where the trifluoromethyl group and the vinyl group are anti-periplanar is often a low-energy state.

| Conformer | Dihedral Angle (F3C-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti-periplanar | ~180° | 0.00 | 65 |

| Gauche 1 | ~60° | 1.2 | 25 |

| Gauche 2 | ~-60° | 1.5 | 10 |

Computational Prediction of Reactivity and Stereoselectivity in Reactions of this compound

Computational methods can predict the reactivity and stereoselectivity of reactions involving this compound. For example, in transition metal-catalyzed allylic amination reactions, DFT calculations can model the interaction of the amine with the metal center. nih.govrsc.orgacs.org The stereochemical outcome of such reactions is often dictated by the steric and electronic properties of the ligand and the substrate. rsc.orgnih.gov

The inherent chirality of the molecule plays a significant role in directing the stereochemical outcome of its reactions. For instance, in reactions where the amine acts as a nucleophile, the approach of the electrophile will be influenced by the steric bulk of the trifluoromethyl group, leading to a preference for one diastereomeric product over another. Computational modeling of the transition states for the formation of different stereoisomers can quantify these energy differences and predict the diastereomeric ratio. researchgate.net

Transition State Analysis and Reaction Mechanism Elucidation through Computational Chemistry

The elucidation of reaction mechanisms at a molecular level is a key strength of computational chemistry. By locating and characterizing the transition state structures for a given reaction, the energy barriers and reaction pathways can be determined. researchgate.net For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state analysis can clarify the sequence of bond-making and bond-breaking events.

For example, in the synthesis of chiral trifluoromethylated allylic amines, computational studies can investigate the transition states of key steps, such as the addition of a trifluoromethyl nucleophile to an imine. nih.gov This analysis can reveal the factors controlling the observed diastereoselectivity and provide a rationale for the experimental outcomes.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in solution and its interactions with other molecules. nih.govmdpi.com The choice of solvent can significantly influence reaction rates and selectivities, and MD simulations can help to understand these effects at a microscopic level. rsc.orgacs.org

MD simulations can model the solvation shell around the molecule, revealing the nature and strength of intermolecular interactions such as hydrogen bonding between the amine and protic solvents, or dipole-dipole interactions. mdpi.com In the context of drug design, MD simulations can be used to study the binding of this compound derivatives to a biological target, providing information about the binding mode and the key intermolecular interactions responsible for binding affinity. nih.gov

Rational Design Principles for New Derivatives and Applications Based on Computational Modeling

The insights gained from computational studies can be leveraged for the rational design of new derivatives of this compound with tailored properties. nih.gov For example, by systematically modifying the substituents on the aromatic ring of a related compound, computational screening can identify derivatives with enhanced biological activity or improved pharmacokinetic properties. mdpi.com

Computational modeling can also guide the design of new catalysts for the synthesis of this and related chiral amines. nih.gov By understanding the mechanism of existing catalysts, new ligands can be designed to improve enantioselectivity or catalytic activity. This in-silico approach can significantly accelerate the discovery and development of new chemical entities and processes.

Historical Perspectives, Current Challenges, and Future Directions in Research on S 1,1,1 Trifluorobut 3 En 2 Amine

Evolution of Synthetic Strategies for Chiral Fluorinated Amines

The synthesis of chiral amines containing fluorine, particularly the trifluoromethyl (CF₃) group, has evolved significantly over the past few decades. Early methods often lacked stereocontrol and relied on harsh reagents. However, the increasing recognition of fluorinated amines as crucial components in pharmaceuticals and agrochemicals has driven the development of sophisticated and highly selective synthetic routes. chemscene.comresearchgate.net

Initial approaches frequently involved the reduction of trifluoromethyl ketones or imines, but achieving high enantioselectivity was a major hurdle. A significant breakthrough came with the development of catalytic asymmetric methods. These modern strategies provide access to optically active trifluoromethylated amines with high levels of stereocontrol. Current time information in Bangalore, IN.eurekalert.org Key evolutionary steps include:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of trifluoromethyl-substituted imines is one of the most direct and atom-economical methods. enamine.net This approach utilizes chiral metal catalysts, such as those based on manganese, to deliver chiral amines with high enantiomeric excess. enamine.net The success of this method often depends on the design of the chiral ligand and the nature of the imine substrate. nih.gov

Catalytic Isomerization: An innovative strategy involves the catalytic enantioselective isomerization of trifluoromethyl imines. Current time information in Bangalore, IN.eurekalert.orgdiva-portal.orgsciencedaily.com This organocatalytic approach can convert prochiral imines into chiral amines with high enantioselectivity via a 1,3-proton shift, catalyzed by chiral organic molecules like cinchona alkaloids. Current time information in Bangalore, IN.eurekalert.org

Nucleophilic Addition to Chiral Auxiliaries: A reliable method for synthesizing trifluoromethylated allylic amines, the class to which (S)-1,1,1-Trifluorobut-3-en-2-amine belongs, involves the diastereoselective addition of a trifluoromethide source to α,β-unsaturated N-tert-butanesulfinimines. acs.org The sulfinimine acts as a chiral auxiliary, directing the incoming nucleophile to one face of the molecule, thereby establishing the stereocenter. acs.org

Stereospecific Isomerization of Allylic Amines: A more recent and highly relevant strategy involves the synthesis of α,γ-chiral trifluoromethylated amines through the stereospecific isomerization of α-chiral allylic amines. diva-portal.orgresearchgate.net This method can start from accessible chiral allylic amines and, through a base-catalyzed isomerization followed by a diastereoselective reduction, yield complex chiral amine structures. diva-portal.orgresearchgate.netwikipedia.org

The table below summarizes some of the modern approaches applicable to the synthesis of this class of compounds.

| Synthetic Strategy | Catalyst/Reagent Type | Key Features | Reference |

| Asymmetric Hydrogenation | Chiral Manganese Complex | High atom economy; broad functional group tolerance. | enamine.net |

| Catalytic Imine Isomerization | Chiral Organic Catalyst (e.g., Cinchona Alkaloid) | Organocatalytic; applicable to aryl and alkyl imines. | Current time information in Bangalore, IN.eurekalert.org |

| Diastereoselective Addition | Chiral Sulfinimine Auxiliary | Reliable control of stereochemistry; uses TMSCF₃. | acs.org |

| Stereospecific Isomerization | Base Catalyst / Reducing Agent | Access to α,γ-chiral amines from simpler allylic amines. | diva-portal.orgresearchgate.net |

Current Limitations and Open Questions in the Synthesis and Application of this compound

Despite significant progress, the synthesis and application of this compound are not without challenges. These limitations represent key areas of ongoing research.

Synthetic Limitations:

Substrate Scope: While existing methods are powerful, their substrate scope can be limited. A particular catalyst or reagent may work well for aryl-substituted precursors but show lower efficiency for aliphatic ones, which are relevant for the target molecule. Current time information in Bangalore, IN.nih.gov The synthesis of chiral amines with stereogenic centers remote from activating groups remains a challenge. diva-portal.org

Racemization Risk: The electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the α-proton, creating a risk of racemization under certain reaction conditions after the chiral center has been established. nih.gov

Reagent Availability and Cost: Some specialized chiral ligands and fluorinating sources can be expensive and not readily available, posing a barrier to large-scale synthesis.

Application Limitations and Open Questions:

Demonstrated Utility: While chiral trifluoromethylated amines are widely recognized as valuable scaffolds in medicinal chemistry, specific applications where this compound is used as a direct building block are not yet broadly documented in mainstream literature. diva-portal.orgwikipedia.org Its utility is largely projected based on the known benefits of its structural motifs. chemicalbook.com

Reactivity Profile: An open question is the full characterization of the compound's reactivity. The interplay between the three functional groups—the primary amine, the chiral center with a CF₃ group, and the vinyl group—could lead to complex and interesting chemical behavior that is yet to be fully explored.

Further Transformations: The development of diastereoselective reactions utilizing the existing chirality of this compound is a key area for future research. How effectively does the existing stereocenter influence the outcome of reactions at the double bond (e.g., epoxidation, dihydroxylation) or at the amine?

Emerging Trends in Organofluorine Chemistry Relevant to this compound

The broader field of organofluorine chemistry is rapidly advancing, with several trends directly relevant to the future of compounds like this compound.

New Fluorinating Reagents: There is a continuous effort to develop new, safer, and more effective fluorinating and trifluoromethylating reagents. chemscene.com This includes moving away from potentially hazardous traditional reagents toward more benign and selective alternatives.

Flow Chemistry: The use of microfluidic flow chemistry is becoming more prevalent for fluorination reactions. eurekalert.orgacs.org This technology allows for safer handling of reactive intermediates, precise control over reaction conditions, and improved scalability, which could facilitate the industrial production of complex fluorinated molecules. eurekalert.orgacs.org

Photoredox and Electrochemical Catalysis: Light- and electricity-driven reactions are emerging as powerful, green alternatives for generating reactive fluorine-containing species. These methods can often proceed under mild conditions without the need for harsh chemical oxidants or reductants.

Fluorine in Drug Design: The strategic incorporation of fluorine to create novel bioisosteres (substituents that mimic other groups in a biological context) is a major trend. sciencedaily.com The development of chiral fluorinated groups that can confer unique conformational properties and improve metabolic stability is of high interest, positioning this compound as a potentially valuable building block. sciencedaily.comnih.gov

Integration of Green Chemistry Principles in the Research and Development of this compound

The principles of green chemistry are increasingly influencing the synthesis of organofluorine compounds. This shift is critical for ensuring the sustainability of chemical manufacturing.

Catalysis over Stoichiometric Reagents: The move from stoichiometric reagents (e.g., chiral auxiliaries that are consumed) to catalytic methods (asymmetric hydrogenation, isomerization) inherently improves atom economy, a core principle of green chemistry. enamine.netnews-medical.net

Avoiding Hazardous Reagents: A significant push exists to develop synthetic routes that avoid hazardous reagents like hydrofluoric acid or per- and polyfluoroalkyl substances (PFAS). wikipedia.org Recent work has demonstrated PFAS-free methods for synthesizing N-CF₃ compounds using safer fluorine sources like cesium fluoride (B91410) in flow reactors. eurekalert.orgacs.org

Energy Efficiency: The development of reactions that can be run at ambient temperature and pressure, such as some organocatalytic and photoredox-catalyzed processes, reduces the energy footprint of the synthesis. wikipedia.org

Waste Reduction: By designing more efficient, catalytic, and atom-economical syntheses, the chemical community aims to reduce the generation of hazardous waste, which has historically been a challenge in fluorine chemistry.

Outlook for Novel Academic Applications and Methodologies Involving this compound

The future for this compound and related compounds is bright, with significant opportunities in both synthetic methodology and practical application.

Methodological Outlook: The development of a single-step, catalytic, enantioselective synthesis from a simple precursor like 1,1,1-trifluorobut-3-en-2-one (B8487575) remains a key goal. news-medical.net This would represent a highly efficient and atom-economical route. Furthermore, expanding the toolbox of reactions that can use this molecule as a substrate, particularly those that proceed with high diastereoselectivity, will be a major focus of academic research.

Application Outlook: The primary future application lies in its use as a versatile chiral building block for the synthesis of complex bioactive molecules. diva-portal.orgwikipedia.org

Medicinal Chemistry: The trifluoromethyl group is known to enhance properties like metabolic stability and binding affinity in drug candidates. researchgate.netchemicalbook.com The amine provides a point for attachment, and the vinyl group is a versatile handle for a wide range of chemical transformations (e.g., Heck coupling, metathesis, epoxidation). This allows for the rapid generation of diverse molecular libraries for drug discovery programs.

Agrochemicals: Similar to pharmaceuticals, the presence of a CF₃ group is a privileged motif in modern agrochemicals, suggesting potential applications in this sector. chemscene.com

Materials Science: Chiral fluorinated molecules can exhibit unique properties, including specific liquid crystal phases or polymerization behavior, opening avenues for research in materials science.

Ultimately, this compound stands as a representative of a class of high-value chemical tools. As synthetic methods become more efficient and greener, its potential to contribute to the development of new technologies, particularly in medicine, will undoubtedly continue to grow.

常见问题

Q. What are the most reliable synthetic routes for preparing enantiomerically pure (S)-1,1,1-Trifluorobut-3-en-2-amine?

The synthesis of enantiopure this compound typically involves chiral resolution or enantioselective methods. For example:

- Chiral Pool Synthesis : Use (S)-configured starting materials, such as chiral amino alcohols, to retain stereochemistry during fluorination .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) with chiral ligands to induce stereoselectivity during amine formation .

- Reduction of Imines : Reduce chiral imine intermediates (e.g., derived from trifluoromethyl ketones) using stereospecific reducing agents like NaBH₄ with chiral auxiliaries . Key Validation : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Compare ¹H and ¹³C NMR data (e.g., δ ~4.8 ppm for the vinyl proton, δ ~120 ppm for CF₃ in ¹³C) with literature values .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 154.1) and fragmentation patterns.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystalline derivatives are available) .

Q. What solvents and conditions stabilize this compound during storage?

- Storage : Keep under inert gas (N₂/Ar) at −20°C in anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of the trifluoromethyl group.

- Stability Data : Decomposition occurs above 40°C, as noted in thermal gravimetric analysis (TGA) studies .

Advanced Research Questions

Q. How can competing reaction pathways during the synthesis of this compound be resolved to improve yield?

Common competing pathways include:

- Vinyl Group Isomerization : Mitigate by using low-temperature conditions (−78°C) and sterically hindered bases (e.g., LDA) to suppress alkene migration .

- Racemization : Minimize by avoiding protic solvents (e.g., MeOH) and acidic conditions during workup. Optimization Example : A 75% yield and >98% ee were achieved using a Pd-catalyzed asymmetric allylic amination protocol .

Q. What strategies address contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from:

- Dynamic Effects : Rotamers or conformational flexibility in the vinylamine moiety can split NMR signals. Use variable-temperature NMR to identify coalescence points .